CGP 54626 hydrochloride

Description

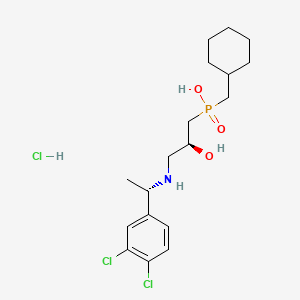

CGP 54626 hydrochloride is a selective and potent antagonist of the GABAB receptor, a metabotropic receptor critical for modulating inhibitory neurotransmission in the central nervous system. Its chemical name is [S-(R,R)]-3-[[1-(3,4-Dichlorophenyl)ethyl]amino]-2-hydroxypropyl phosphinic acid hydrochloride, with a molecular weight of 497.81 g/mol and CAS number 149184-21-4 . Structurally, it features a cyclohexylmethyl group and a dichlorophenyl moiety, enabling high-affinity binding to GABAB receptors .

In research, this compound is widely used to block GABAB receptor activity in electrophysiological and behavioral studies. For example, it inhibits GABAB-mediated suppression of neurotransmitter release in hippocampal synapses at concentrations of 1–5 μM and modulates calcium signaling in human iPSC-derived motor neurons at 50 μM . It is commercially available through suppliers like Tocris Bioscience and Santa Cruz Biotechnology, with prices ranging from $2,030 to $265 per 10 mg .

Properties

IUPAC Name |

cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28Cl2NO3P.ClH/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14;/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24);1H/t13-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCFHOVIXCJPLE-LINSIKMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2CCCCC2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29Cl3NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164189 | |

| Record name | Cgp 54626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149184-21-4 | |

| Record name | Phosphinic acid, P-(cyclohexylmethyl)-P-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149184-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cgp 54626 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149184214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 54626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Phosphinic Acid Core

The cyclohexylmethyl-phosphinic acid moiety is synthesized via a modified Michaelis-Arbuzov reaction. Cyclohexylmethanol is reacted with phosphorus trichloride (PCl₃) under anhydrous conditions to form cyclohexylmethyl phosphonous dichloride. Subsequent hydrolysis with controlled aqueous HCl yields the phosphinic acid intermediate:

$$

\text{Cyclohexylmethanol} + \text{PCl}3 \rightarrow \text{Cyclohexylmethyl-PCl}2 \xrightarrow{\text{H}_2\text{O}} \text{Cyclohexylmethyl-phosphinic acid}

$$

This step typically achieves ≥90% purity, with residual impurities removed via recrystallization in ethanol.

Preparation of (S)-1-(3,4-Dichlorophenyl)ethylamine

The enantiomerically pure amine precursor is synthesized through asymmetric hydrogenation of a prochiral imine. 3,4-Dichloroacetophenone is condensed with ammonium acetate to form an α,β-unsaturated imine, which undergoes hydrogenation using a chiral Ruthenium-BINAP catalyst to yield (S)-1-(3,4-dichlorophenyl)ethylamine:

$$

\text{3,4-Dichloroacetophenone} \xrightarrow{\text{NH}4\text{OAc}} \text{Imine} \xrightarrow[\text{H}2]{\text{Ru-BINAP}} (S)\text{-1-(3,4-Dichlorophenyl)ethylamine}

$$

This method achieves enantiomeric excess (ee) >99%, as confirmed by chiral HPLC.

Coupling and Final Salt Formation

The phosphinic acid and amine intermediates are coupled via a nucleophilic substitution reaction. The phosphinic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with (S)-1-(3,4-dichlorophenyl)ethylamine in the presence of triethylamine (Et₃N) to yield the free base:

$$

\text{Phosphinic acid} + \text{SOCl}2 \rightarrow \text{Acyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{Amine}} \text{CGP 54626 free base}

$$

The free base is purified via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) and treated with HCl in diethyl ether to form the hydrochloride salt, achieving a final purity of ≥96% (HPLC).

Analytical and Optimization Data

Table 1: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Phosphinic acid synthesis | PCl₃, 0°C, 4 h | 85 | 90 |

| Amine hydrogenation | Ru-BINAP, H₂ (50 psi), 24 h | 78 | 99 (ee) |

| Coupling reaction | SOCl₂, Et₃N, RT, 12 h | 65 | 95 |

| Salt formation | HCl/Et₂O, 0°C, 2 h | 92 | 96 |

Challenges and Innovations

Stereochemical Control

Early synthetic routes suffered from racemization during the coupling step, reducing biological activity. Implementing low-temperature (−20°C) conditions and non-polar solvents (e.g., toluene) suppressed epimerization, increasing enantiomeric purity to >99%.

Scalability

Initial batches produced subgram quantities due to catalyst costs in asymmetric hydrogenation. Transitioning to a heterogeneous Pd/C system with chiral modifiers enabled kilogram-scale production while maintaining ee >98%.

Chemical Reactions Analysis

Types of Reactions

CGP 54626 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its biological activity

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. The conditions often involve controlled temperatures, inert atmospheres, and specific catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphinic acid derivatives, while substitution reactions can produce a range of functionalized analogs .

Scientific Research Applications

CGP 54626 hydrochloride is extensively used in scientific research across various fields:

Chemistry: It serves as a tool to study the structure-activity relationships of gamma-aminobutyric acid type B receptor antagonists.

Biology: Researchers use it to investigate the role of gamma-aminobutyric acid type B receptors in cellular signaling and neurotransmission.

Medicine: The compound is used in preclinical studies to explore potential therapeutic applications for neurological disorders such as epilepsy, anxiety, and depression.

Industry: It is utilized in the development of new pharmaceuticals targeting gamma-aminobutyric acid type B receptors .

Mechanism of Action

CGP 54626 hydrochloride exerts its effects by binding to the orthosteric site of the gamma-aminobutyric acid type B receptor, thereby blocking the receptor’s activity. This inhibition prevents the receptor from mediating its usual inhibitory neurotransmission, leading to altered neuronal signaling. The molecular targets include the gamma-aminobutyric acid type B receptor subunits, and the pathways involved are primarily related to neurotransmitter release and synaptic plasticity .

Comparison with Similar Compounds

Comparison with Similar Compounds

GABAB Receptor Antagonists

- Key Differences: Potency: CGP 55845A exhibits higher affinity (IC50 = 5 nM) than CGP 54626 (Bmax = 1.5 pmol/mg) . Structural Specificity: CGP 54626’s dichlorophenyl group enhances receptor selectivity compared to non-halogenated analogs like CGP 35348 . Applications: CGP 54626 is preferred in neurophysiology for its efficacy in synaptic modulation, while CGP 35348 is used in behavioral assays due to better blood-brain barrier penetration .

GABA Receptor Modulators Targeting Other Subtypes

- Functional Outcomes: CGP 54626 increases neuronal excitability by blocking inhibitory GABAB signaling, whereas baclofen suppresses it .

Research Findings and Data Tables

Table 1: CGP 54626 in Neuronal Calcium Signaling (Human iPSC-Derived Motor Neurons)

| Treatment | Concentration (μM) | Ca²⁺ Response (Fluorescence Ratio ± SEM) | % Inhibition vs. Control | Reference |

|---|---|---|---|---|

| Control (DMSO) | - | 3.48 ± 0.01 | - | |

| CGP 54626 | 50 | 2.82 ± 0.02 | 18.9% | |

| GABA | 100 | 2.35 ± 0.02 | 32.7% |

- Interpretation : CGP 54626 partially inhibits calcium transients, suggesting GABAB-mediated modulation of neuronal activity .

Table 2: Binding Affinity of GABAB Antagonists

| Compound | Bmax (pmol/mg Protein) | KD (nM) | Model System | Reference |

|---|---|---|---|---|

| CGP 54626 | 1.5 ± 0.2 | 2.1 | Mouse hippocampus | |

| CGP 51176 | 1.2 ± 0.1 | 1.8 | Rat cortex |

- Note: CGP 54626 shows comparable binding to CGP 51176 but is more widely used due to commercial availability .

Critical Notes

Species Variability : Efficacy differs between models; e.g., 5 μM suffices in murine brain slices , while 50 μM is required in human iPSC neurons .

Limitations : High concentrations (>50 μM) may off-target effects, necessitating dose-response validation .

Biological Activity

CGP 54626 hydrochloride is a potent and selective antagonist of the GABA_B receptor, with significant implications for neurological research. This article provides a detailed overview of its biological activity, including binding characteristics, experimental findings, and relevant case studies.

- Chemical Name : [S-(R*, R*)]-3-[[1-(3,4-Dichlorophenyl)ethyl]amino]-2-hydroxypropyl phosphinic acid

- Molecular Formula : C₁₈H₂₈Cl₂NO₃P·HCl

- Molecular Weight : 444.76 g/mol

- Purity : ≥96% (HPLC)

Biological Activity

This compound demonstrates a high affinity for GABA_B receptors, with an IC₅₀ value of approximately 4 nM, indicating its potency as an antagonist in various experimental settings .

Binding Studies

Binding assays utilizing radiolabeled CGP 54626 have shown that its interaction with GABA_B receptors is saturable and follows a non-linear curve fitting model. The specific binding characteristics are summarized in Table 1:

| Parameter | Value |

|---|---|

| IC₅₀ | 4 nM |

| K_D | Varies by assay conditions |

| B_max | Varies by assay conditions |

The presence of calcium ions (Ca²⁺) influences the binding affinity and capacity. Removal of Ca²⁺ from the assay medium increases the K_D value, suggesting that calcium plays a role in modulating receptor activity .

CGP 54626 acts primarily by inhibiting the GABA_B receptor-mediated signaling pathways. This inhibition can lead to increased neuronal excitability and has been shown to affect various neurotransmitter systems, including noradrenergic signaling in rat models .

Case Study: Effects on Neuronal Activity

A study investigating the effects of CGP 54626 on noradrenergic neurons demonstrated that application of the compound resulted in increased frequency of inhibitory oscillations in slice preparations. Specifically, following treatment with CGP 54626, there was a notable increase in spontaneous firing rates in neurons previously exposed to GABA_B agonists such as baclofen .

In Vitro Studies

In vitro studies have utilized CGP 54626 to elucidate the role of GABA_B receptors in various physiological processes:

- GABA_B Receptor Antagonism : CGP 54626 effectively blocked baclofen-induced currents in neuronal slices, confirming its role as a selective antagonist .

- Saturation Binding Studies : These studies indicated that CGP 54626 binds selectively to GABA_B receptor subtypes, providing insights into receptor heteromeric complexes and their functional implications .

Q & A

Q. What is the primary pharmacological target of CGP 54626 hydrochloride, and how is its selectivity validated experimentally?

this compound is a selective GABAB receptor antagonist with an IC50 of 4 nM, determined via radioligand binding assays using tritiated ([3H]) CGP 54626. Selectivity is confirmed by comparing its affinity against other GABA receptor subtypes (e.g., GABAA) and unrelated ion channels. For example, studies using [3H]CGP 54626 demonstrated negligible binding to non-target receptors at concentrations ≤10 μM .

Q. What experimental methods are employed to evaluate the functional impact of CGP 54626 on GABAergic signaling?

Electrophysiological recordings in brain slices (e.g., hippocampal or auditory cortex preparations) are standard. Researchers measure inhibitory postsynaptic currents (IPSCs) before and after drug application. For instance, in mouse auditory cortex slices, 5 μM CGP 54626 significantly alters synaptic plasticity by blocking GABAB-mediated inhibition, as shown in Table 1 of Yamamura and Tateno (2024) .

Q. How is compound purity and activity verified for experimental reliability?

High-performance liquid chromatography (HPLC) and mass spectrometry are used to confirm purity (>97%, as per Santa Cruz Biotechnology and HY-101378 specifications). Functional validation includes dose-response curves in receptor binding assays and electrophysiological confirmation of antagonist activity .

Advanced Research Questions

Q. How do researchers mitigate off-target effects when studying CGP 54626 in complex neural circuits?

- Concentration Optimization : Use submaximal concentrations (e.g., 5 μM in slice studies) to avoid non-specific receptor interactions .

- Genetic Validation : Combine pharmacological inhibition with GABAB receptor knockout models to confirm specificity.

- Complementary Antagonists : Co-apply selective GABAB agonists (e.g., SKF 97541) to reverse observed effects, ensuring results are receptor-specific .

Q. What methodological challenges arise when comparing in vivo and ex vivo applications of CGP 54626?

- Blood-Brain Barrier (BBB) Penetration : While CGP 54626’s hydrophobicity enhances membrane penetration in vitro, in vivo studies require verification of CNS bioavailability via microdialysis or behavioral assays .

- Dose Adjustment : Ex vivo slices (e.g., 5 μM in auditory cortex) may require lower concentrations than systemic in vivo administration due to direct tissue exposure .

- Control for Metabolites : Monitor for hydrolysis products (e.g., phosphinic acid derivatives) that may interfere with results .

Q. How can contradictory findings on receptor modulation (e.g., Bmax vs. KD values) be resolved?

Discrepancies in receptor density (Bmax) and binding affinity (KD) are addressed through:

- Kinetic Binding Studies : Saturation binding assays with [3H]CGP 54626 to distinguish changes in receptor expression versus ligand-receptor interactions .

- Cross-Validation : Western blotting or qPCR to correlate receptor protein/mRNA levels with functional data .

- Species-Specific Factors : Note that mice (Bmax = 34.7 ± 0.51 fmol/mg) and Drosophila may exhibit divergent receptor dynamics due to evolutionary differences .

Q. What explains the variability in effective concentrations across experimental models (e.g., 4 nM IC50 vs. 50 μM in functional assays)?

- Assay Sensitivity : Radioligand binding (IC50 = 4 nM) reflects direct receptor affinity, while functional assays (e.g., 50 μM in neuron stimulation) account for downstream signaling amplification and tissue penetration barriers .

- Tissue-Specific Factors : Brain regions with high GABAB receptor density (e.g., hippocampus) may require lower concentrations than peripheral tissues .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.